N-Cyano-cis-4-(thymin-1-yl)-D-prolinol

Description

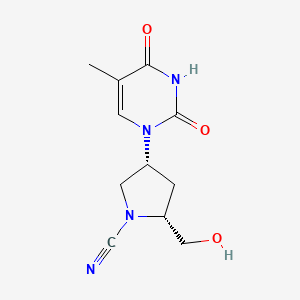

N-Cyano-cis-4-(thymin-1-yl)-D-prolinol is a structurally complex molecule derived from D-prolinol (CAS 68832-13-3), a chiral secondary alcohol with a pyrrolidine backbone. The compound incorporates a thymine moiety at the 4-position of the prolinol ring in the cis configuration and a cyano group attached to the nitrogen atom. D-prolinol itself is widely utilized in asymmetric synthesis and pharmaceutical intermediates due to its stereochemical properties .

Properties

CAS No. |

121330-16-3 |

|---|---|

Molecular Formula |

C11H14N4O3 |

Molecular Weight |

250.25 g/mol |

IUPAC Name |

(2R,4R)-2-(hydroxymethyl)-4-(5-methyl-2,4-dioxopyrimidin-1-yl)pyrrolidine-1-carbonitrile |

InChI |

InChI=1S/C11H14N4O3/c1-7-3-15(11(18)13-10(7)17)8-2-9(5-16)14(4-8)6-12/h3,8-9,16H,2,4-5H2,1H3,(H,13,17,18)/t8-,9-/m1/s1 |

InChI Key |

NKXJKOHLMGRWJA-RKDXNWHRSA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H](N(C2)C#N)CO |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(N(C2)C#N)CO |

Origin of Product |

United States |

Biological Activity

N-Cyano-cis-4-(thymin-1-yl)-D-prolinol is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

This compound features a proline backbone with a cyano group and a thymine moiety. The presence of these functional groups suggests potential interactions with biological targets, particularly in nucleic acid binding and enzyme inhibition.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies indicate that compounds with similar structures can inhibit specific enzymes, such as sortase SrtA in Staphylococcus aureus. This enzyme plays a crucial role in bacterial virulence by facilitating the anchoring of surface proteins. Compounds that modify the active site of SrtA show promise as antibacterial agents .

- Nucleic Acid Interactions : The thymine component may enhance the compound's ability to interact with nucleic acids, potentially influencing DNA/RNA synthesis or stability. This interaction could be leveraged for therapeutic applications in cancer treatment or gene therapy.

- Cytotoxic Effects : Research has indicated that compounds similar to this compound exhibit cytotoxicity against various cancer cell lines. The exact pathways through which these effects occur are still under investigation but may involve apoptosis induction or cell cycle arrest.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the efficacy of this compound:

- Cell Line Testing : Various cancer cell lines were treated with the compound, showing significant reductions in cell viability at concentrations ranging from 5 to 50 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 10 |

These results suggest that the compound has selective cytotoxic properties against certain cancer types.

Mechanistic Insights

Further studies have focused on elucidating the mechanism of action:

- Apoptosis Assays : Flow cytometry analysis indicated an increase in Annexin V positive cells after treatment, suggesting that this compound induces apoptosis in treated cells.

- Cell Cycle Analysis : Treatment resulted in G1 phase arrest, indicating potential interference with cell cycle progression.

Case Studies

In a notable case study, researchers investigated the effects of this compound on glioblastoma cells. The study found that:

- Tumor Growth Inhibition : In vivo models demonstrated significant tumor growth inhibition when treated with the compound compared to controls.

- Mechanism Elucidation : Further analysis revealed that treatment led to increased expression of pro-apoptotic factors while downregulating anti-apoptotic proteins.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

D-Prolinol (CAS 68832-13-3)

- Structural Differences: Unlike N-Cyano-cis-4-(thymin-1-yl)-D-prolinol, unmodified D-prolinol lacks the thymine and cyano substituents. Its primary functional groups are the hydroxyl and pyrrolidine moieties.

- Applications: D-prolinol is employed in synthesizing chiral ligands, catalysts, and pharmaceuticals (e.g., antiviral agents) . The thymine and cyano additions in the target compound likely shift its utility toward nucleobase-specific interactions.

- Physicochemical Properties: D-prolinol’s boiling point (198–200°C) and solubility in polar solvents (e.g., ethanol, water) suggest moderate polarity. The thymine group may increase hydrophilicity, while the cyano group could enhance metabolic stability .

3-Chloro-N-phenyl-phthalimide ()

- Structural Contrast: This phthalimide derivative features a chloro-substituted isoindoline-1,3-dione core and a phenyl group. It serves as a monomer for polyimides, emphasizing its role in polymer chemistry .

- Functional Comparison: Unlike this compound, 3-chloro-N-phenyl-phthalimide lacks nucleobase components, limiting its biological relevance.

Diphenylamine Analogs ()

- Thyroxine/Triiodothyronine Analogs : These diphenylamine derivatives share structural motifs with thyroid hormones (e.g., aromatic rings, iodine substituents) and exhibit anticancer or anti-inflammatory activity .

- Relevance to Target Compound: While this compound incorporates a nucleobase instead of iodinated aromatics, both classes may target biomacromolecules (e.g., DNA, enzymes).

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Challenges: The introduction of thymine and cyano groups to D-prolinol likely requires regioselective reactions, similar to the high-purity synthesis of 3-chloro-N-phenyl-phthalimide for polymer applications .

- Biological Potential: The thymine moiety suggests DNA-targeting capabilities, akin to nucleoside analogs, while the cyano group may improve pharmacokinetics, as seen in halogenated diphenylamines .

- Market Trends: D-prolinol’s expanding use in pharmaceuticals (per ) supports interest in its derivatives, though this compound’s niche applications remain underexplored in the provided literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.